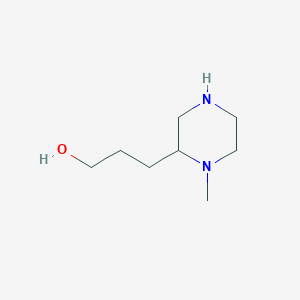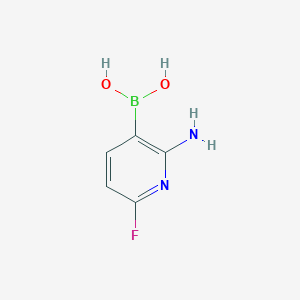
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Fluorination: The addition of a fluorine atom.
Nitration: The addition of a nitro group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . Fluorination can be carried out using fluorine gas (F2) or other fluorinating agents. Methylation typically involves the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3). Nitration is usually performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique functional groups.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical synthesis. For example, the nitro group can undergo reduction to form an amine, which can then interact with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-3-nitrobenzene: Similar structure but lacks the methyl groups.
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with different positions of the substituents.
3-Bromo-4-fluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of methyl groups .
Uniqueness
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both methyl and nitro groups on the benzene ring, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, including organic synthesis and scientific research .
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
3-bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-4-6(10)3-7(11(12)13)5(2)8(4)9/h3H,1-2H3 |
InChI Key |
RISHZANPGCACNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


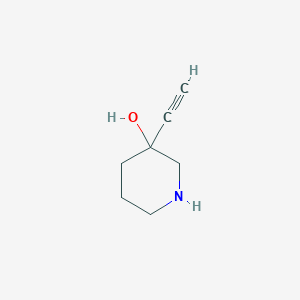
![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

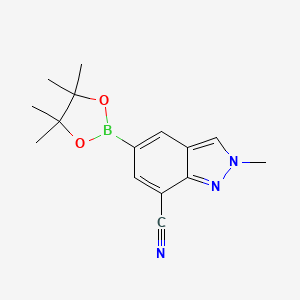
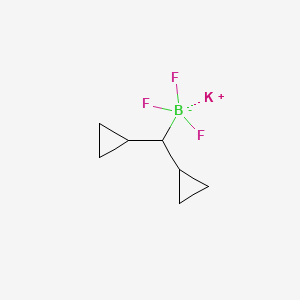
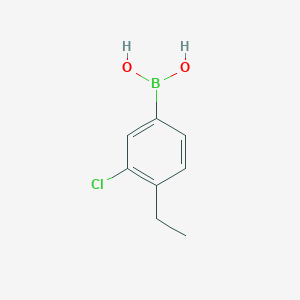
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
![8-Benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride](/img/structure/B15299230.png)

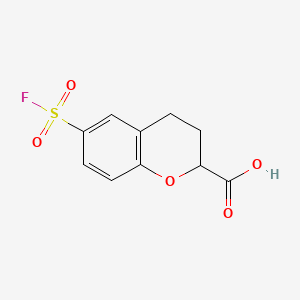
![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)
